Cas no 1706841-26-0 (1-Cyclobutene-1-carboxylic acid, 3-oxo-, methyl ester)

1-Cyclobutene-1-carboxylic acid, 3-oxo-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1-Cyclobutene-1-carboxylic acid, 3-oxo-, methyl ester
- methyl 3-oxocyclobut-1-ene-1-carboxylate
- EN300-7443012
- 1706841-26-0
-
- Inchi: 1S/C6H6O3/c1-9-6(8)4-2-5(7)3-4/h2H,3H2,1H3
- InChI Key: BDUZBGDDQIZZIC-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)CC(=O)C=1
Computed Properties
- Exact Mass: 126.031694049g/mol
- Monoisotopic Mass: 126.031694049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.308±0.06 g/cm3(Predicted)
- Boiling Point: 192.8±19.0 °C(Predicted)
1-Cyclobutene-1-carboxylic acid, 3-oxo-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02863B-10g |
methyl 3-oxocyclobut-1-ene-1-carboxylate |
1706841-26-0 | 95% | 10g |
$6820.00 | 2023-12-20 | |
1PlusChem | 1P02863B-1g |
methyl 3-oxocyclobut-1-ene-1-carboxylate |
1706841-26-0 | 95% | 1g |
$1634.00 | 2024-06-19 | |
Enamine | EN300-7443012-0.05g |
methyl 3-oxocyclobut-1-ene-1-carboxylate |
1706841-26-0 | 95% | 0.05g |
$295.0 | 2024-05-23 | |
1PlusChem | 1P02863B-5g |
methyl 3-oxocyclobut-1-ene-1-carboxylate |
1706841-26-0 | 95% | 5g |
$4619.00 | 2023-12-20 | |
1PlusChem | 1P02863B-500mg |
methyl 3-oxocyclobut-1-ene-1-carboxylate |
1706841-26-0 | 95% | 500mg |
$1287.00 | 2024-06-19 | |
Aaron | AR0286BN-5g |
methyl 3-oxocyclobut-1-ene-1-carboxylate |
1706841-26-0 | 95% | 5g |
$5095.00 | 2023-12-15 | |
Aaron | AR0286BN-10g |
methyl 3-oxocyclobut-1-ene-1-carboxylate |
1706841-26-0 | 95% | 10g |
$7543.00 | 2023-12-15 | |
1PlusChem | 1P02863B-50mg |
methyl 3-oxocyclobut-1-ene-1-carboxylate |
1706841-26-0 | 95% | 50mg |
$414.00 | 2024-06-19 | |
Aaron | AR0286BN-500mg |
methyl 3-oxocyclobut-1-ene-1-carboxylate |
1706841-26-0 | 95% | 500mg |
$1388.00 | 2025-02-15 | |
1PlusChem | 1P02863B-250mg |
methyl 3-oxocyclobut-1-ene-1-carboxylate |
1706841-26-0 | 95% | 250mg |
$840.00 | 2024-06-19 |
1-Cyclobutene-1-carboxylic acid, 3-oxo-, methyl ester Related Literature
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
Additional information on 1-Cyclobutene-1-carboxylic acid, 3-oxo-, methyl ester
Comprehensive Overview of 1-Cyclobutene-1-carboxylic acid, 3-oxo-, methyl ester (CAS No. 1706841-26-0)
1-Cyclobutene-1-carboxylic acid, 3-oxo-, methyl ester (CAS No. 1706841-26-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and synthetic chemistry research. This ester derivative, featuring a cyclobutene ring, is pivotal in the development of novel bioactive molecules. Its unique structure, combining a carboxylic acid moiety and a methyl ester group, makes it a versatile intermediate for drug discovery and material science applications.
The compound's 3-oxo functionality is particularly noteworthy, as it enables participation in various condensation and cyclization reactions. Researchers are increasingly exploring its potential in green chemistry applications, aligning with current trends toward sustainable synthesis methods. The growing demand for bioactive intermediates in drug development has positioned 1-Cyclobutene-1-carboxylic acid derivatives as valuable building blocks for small molecule therapeutics.
Recent studies highlight the compound's role in catalyzed asymmetric synthesis, a hot topic in modern organic chemistry. Its strained ring system offers unique reactivity patterns that are being exploited to create complex molecular architectures. This aligns with the pharmaceutical industry's focus on three-dimensional molecular scaffolds, which often demonstrate improved biological activity compared to flat structures.
From a technical perspective, the methyl ester group in CAS 1706841-26-0 provides excellent solubility in common organic solvents, facilitating its use in various synthetic protocols. The compound's stability profile makes it particularly suitable for multistep synthesis applications, addressing a key challenge in modern medicinal chemistry. These properties have led to increased research into its potential as a versatile synthon for heterocyclic compounds.
The scientific community has shown growing interest in the structure-activity relationships of cyclobutene-containing compounds, with 1-Cyclobutene-1-carboxylic acid esters serving as important model systems. This interest is reflected in the rising number of publications and patent applications mentioning this structural motif. The compound's ability to participate in [4+2] cycloaddition reactions makes it particularly valuable for constructing complex ring systems found in many natural products.
Quality control of 1-Cyclobutene-1-carboxylic acid, 3-oxo-, methyl ester typically involves advanced analytical techniques such as HPLC and GC-MS to ensure purity and consistency. These analytical methods are crucial for researchers who require high-purity compounds for sensitive synthetic applications. The development of robust synthetic methodologies for this compound remains an active area of investigation in process chemistry.
In the context of current research trends, this compound's potential applications in proteolysis targeting chimera (PROTAC) development have attracted particular attention. The pharmaceutical industry's growing focus on targeted protein degradation as a therapeutic strategy has created new opportunities for specialized building blocks like CAS 1706841-26-0. Its structural features make it suitable for incorporation into bifunctional molecules designed for this innovative approach.
The compound's physicochemical properties, including its logP value and hydrogen bonding capacity, are carefully studied to predict its behavior in biological systems. These investigations are crucial for its potential application in medicinal chemistry programs. Recent computational studies have examined its conformational flexibility, providing valuable insights for structure-based drug design.
From a commercial perspective, the availability of 1-Cyclobutene-1-carboxylic acid, 3-oxo-, methyl ester from specialized chemical suppliers has improved in recent years, reflecting its growing importance in research. However, challenges remain in scaling up its synthesis while maintaining cost-effectiveness and environmental sustainability - key concerns in contemporary chemical manufacturing.
Future research directions for this compound likely include exploration of its enantioselective synthesis and applications in bioconjugation chemistry. The continued evolution of catalytic methods for functionalizing strained ring systems promises to unlock new synthetic possibilities for this interesting molecule. Its role in developing next-generation therapeutics remains an exciting area for further investigation.
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